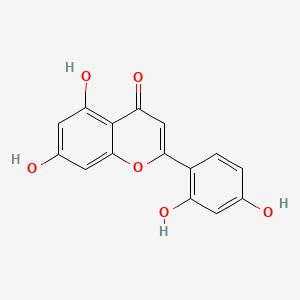
Norartocarpetin
Übersicht
Beschreibung
Norartocarpetin: Es findet sich in verschiedenen Arten der Gattung Artocarpus, wie z. B. Artocarpus dadah und Artocarpus communis . Diese Verbindung ist für ihre antioxidativen und tyrosinasehemmenden Aktivitäten bekannt, was sie zu einem interessanten Forschungsgegenstand in verschiedenen wissenschaftlichen Bereichen macht .
Wissenschaftliche Forschungsanwendungen
Chemistry: Norartocarpetin is used as a model compound in the study of flavonoid chemistry, particularly in understanding the reactivity and stability of hydroxylated flavones .
Biology: In biological research, this compound is studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .
Medicine: this compound has shown potential in medical research as a tyrosinase inhibitor, which makes it a candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders . It also exhibits anti-inflammatory and anticancer properties, making it a subject of interest in cancer research .
Industry: In the cosmetic industry, this compound is used in formulations for skin-whitening products due to its ability to inhibit melanin production . Additionally, it is used as an antibrowning agent in the food industry to prevent the browning of fresh-cut fruits .
Wirkmechanismus
Norartocarpetin’s mechanism of action involves the downregulation of phospho-CREB and MITF expression, which leads to a decrease in the synthesis of tyrosinases and cellular melanin content . This process is dependent on this compound phosphorylation by mitogen-activated protein kinases such as phospho-JNK and phospho-p38 .
Safety and Hazards
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Norartocarpetin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Flavonoidvorläufern, die Hydroxylierungsreaktionen unterliegen, um Hydroxylgruppen an bestimmten Positionen der Flavonstruktur einzuführen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Katalysatoren und spezifischen Temperatur- und pH-Bedingungen, um die korrekte Platzierung von Hydroxylgruppen sicherzustellen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen, wie z. B. der Rinde und den Zweigen von Artocarpus-Arten . Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie der Chromatographie, um die Verbindung in reiner Form zu isolieren. Darüber hinaus wurden Mikroemulsionstechniken entwickelt, um die Löslichkeit und Stabilität von this compound für industrielle Anwendungen zu verbessern .
Chemische Reaktionsanalyse
Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, was zur Bildung reduzierter Flavonoidderivate führt.
Substitution: Diese Reaktion beinhaltet den Austausch von Hydroxylgruppen durch andere funktionelle Gruppen, wie z. B. Methoxy- oder Acetylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Alkylhalogenide und Acylchloride.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte, methoxylierte und acetylierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als Modellverbindung in der Untersuchung der Flavonoidchemie verwendet, insbesondere um die Reaktivität und Stabilität von hydroxylierten Flavonen zu verstehen .
Biologie: In der biologischen Forschung wird this compound wegen seiner antioxidativen Eigenschaften untersucht, die dazu beitragen, freie Radikale zu eliminieren und Zellen vor oxidativem Stress zu schützen .
Medizin: this compound hat in der medizinischen Forschung ein Potenzial als Tyrosinase-Inhibitor gezeigt, was es zu einem Kandidaten für die Entwicklung von Hautbleichmitteln und Behandlungen für Hyperpigmentierungserkrankungen macht . Es zeigt auch entzündungshemmende und krebshemmende Eigenschaften, was es zu einem interessanten Forschungsgegenstand in der Krebsforschung macht .
Industrie: In der Kosmetikindustrie wird this compound in Rezepturen für Hautbleichprodukte verwendet, da es die Melaninproduktion hemmen kann . Darüber hinaus wird es in der Lebensmittelindustrie als Antibräunungsmittel verwendet, um die Bräunung von frisch geschnittenem Obst zu verhindern .
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung der Tyrosinase, einem Enzym, das an der Melansynthese beteiligt ist . Es reguliert die Expression des mit Mikrophtalmie assoziierten Transkriptionsfaktors (MITF) und der Tyrosinase (TRP-1 und TRP-2) herunter, was zu einer verringerten Melaninproduktion führt . Dieser Prozess wird durch die Phosphorylierung von mitogenaktivierten Proteinkinasen (MAPKs) wie Phospho-JNK und Phospho-p38 vermittelt .
Analyse Chemischer Reaktionen
Types of Reactions: Norartocarpetin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced flavonoid derivatives.
Substitution: This reaction involves the replacement of hydroxyl groups with other functional groups, such as methoxy or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and acetylated derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Quercetin: Ein weiteres Flavonoid mit antioxidativen und tyrosinasehemmenden Aktivitäten.
Kaempferol: Ein Flavonoid, das für seine entzündungshemmenden und krebshemmenden Eigenschaften bekannt ist.
Luteolin: Ein Flavonoid mit starken antioxidativen und entzündungshemmenden Aktivitäten.
Einzigartigkeit: Norartocarpetin ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das zu seiner starken tyrosinasehemmenden Aktivität und seiner potenziellen Verwendung in Hautbleich- und Antibräunungsanwendungen beiträgt . Im Gegensatz zu einigen anderen Flavonoiden hat this compound in verschiedenen Zelllinien nicht-zytotoxische Wirkungen gezeigt, was es zu einer sichereren Option für kosmetische und medizinische Anwendungen macht .
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-6,16-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPIPFQOQGYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199963 | |
| Record name | Norartocarpetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norartocarpetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-30-9 | |
| Record name | Norartocarpetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norartocarpetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norartocarpetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norartocarpetin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y5RSY4BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norartocarpetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
332 - 335 °C | |
| Record name | Norartocarpetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
![Pyrido[3,4-g]isoquinoline](/img/structure/B3191053.png)
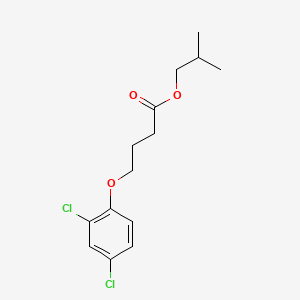



![Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B3191090.png)
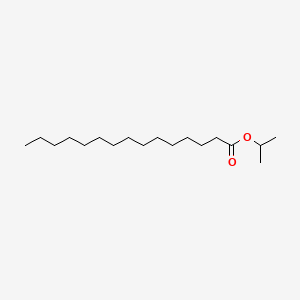


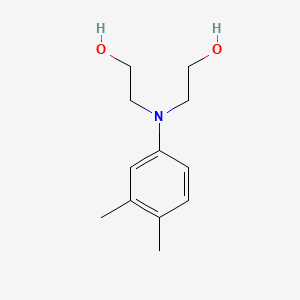
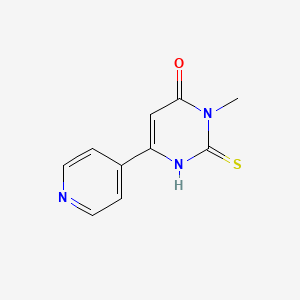
![1,6-Dimethyl-3-[4-(dimethylamino)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3191156.png)

